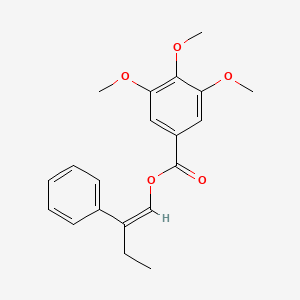
Letrozole di-Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Letrozole Diamide is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a derivative of Letrozole, a well-known aromatase inhibitor used primarily in the treatment of breast cancer. Letrozole Diamide, however, has unique properties that make it a subject of interest for researchers exploring its broader applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole Diamide typically involves the reaction of Letrozole with diamine compounds under controlled conditions. The process begins with the preparation of Letrozole, which is then reacted with a diamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of Letrozole Diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Letrozole Diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups in Letrozole Diamide.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Letrozole Diamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases beyond breast cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Letrozole Diamide involves its interaction with specific molecular targets. Similar to Letrozole, it inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a reduction in estrogen levels, which is beneficial in conditions where estrogen promotes disease progression. The compound’s unique structure allows it to interact with additional molecular pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Letrozole: The parent compound, primarily used in breast cancer treatment.
Anastrozole: Another aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor used in hormone therapy.
Uniqueness of Letrozole Diamide
Letrozole Diamide stands out due to its modified structure, which enhances its stability and broadens its range of applications. Unlike its counterparts, Letrozole Diamide can be used in various chemical reactions and industrial processes, making it a valuable compound in multiple fields.
Properties
Molecular Formula |
C17H15N5O2 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
4-[(4-carbamoylphenyl)-(1,2,4-triazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H15N5O2/c18-16(23)13-5-1-11(2-6-13)15(22-10-20-9-21-22)12-3-7-14(8-4-12)17(19)24/h1-10,15H,(H2,18,23)(H2,19,24) |
InChI Key |
WATKQRNAWAJRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)



![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)






![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)


